EMD527040

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

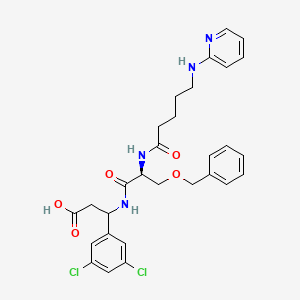

C29H32Cl2N4O5 |

|---|---|

分子量 |

587.5 g/mol |

IUPAC名 |

3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C29H32Cl2N4O5/c30-22-14-21(15-23(31)16-22)24(17-28(37)38)35-29(39)25(19-40-18-20-8-2-1-3-9-20)34-27(36)11-5-7-13-33-26-10-4-6-12-32-26/h1-4,6,8-10,12,14-16,24-25H,5,7,11,13,17-19H2,(H,32,33)(H,34,36)(H,35,39)(H,37,38)/t24?,25-/m0/s1 |

InChIキー |

JHJAHOCSWUTJGR-BBMPLOMVSA-N |

異性体SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)NC(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCCNC3=CC=CC=N3 |

正規SMILES |

C1=CC=C(C=C1)COCC(C(=O)NC(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCCNC3=CC=CC=N3 |

製品の起源 |

United States |

Foundational & Exploratory

EMD527040: A Targeted Approach to Liver Fibrosis via αvβ6 Integrin Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to architectural distortion and eventual organ failure. A key driver of this process is the activation of transforming growth factor-beta 1 (TGF-β1), a potent profibrotic cytokine. EMD527040, a nonpeptide small molecule antagonist, has emerged as a promising therapeutic candidate by specifically targeting the αvβ6 integrin, a critical activator of latent TGF-β1 in the liver. This document provides a comprehensive overview of the mechanism of action of this compound in liver fibrosis, detailing its molecular interactions, downstream signaling effects, and the experimental evidence supporting its antifibrotic potential.

The Core Mechanism: Inhibition of αvβ6-Mediated TGF-β1 Activation

The primary mechanism of action of this compound in combating liver fibrosis lies in its potent and selective inhibition of the αvβ6 integrin.[1] During liver injury, αvβ6 integrin expression is significantly upregulated, particularly on the surface of activated bile duct epithelial cells (cholangiocytes).[1][2][3] This integrin plays a pivotal role in the activation of latent TGF-β1, which is secreted in an inactive form, bound to the Latency Associated Peptide (LAP).

The activation process is a mechanical one. The large latent complex (LLC), consisting of TGF-β1, LAP, and the Latent TGF-β Binding Protein (LTBP), is tethered to the extracellular matrix. The αvβ6 integrin on the cell surface binds to an Arg-Gly-Asp (RGD) sequence within LAP.[4] This binding, coupled with cell-generated mechanical forces, induces a conformational change in LAP, leading to the release of active TGF-β1, which can then bind to its receptors on nearby cells, such as hepatic stellate cells (HSCs), initiating a fibrogenic cascade.[4][5]

This compound acts as a competitive antagonist, binding to the αvβ6 integrin and preventing its interaction with the RGD motif on LAP.[1][6] This blockade of the αvβ6-LAP interaction effectively halts the mechanical activation of latent TGF-β1, thereby suppressing the downstream profibrotic signaling pathways.

Downstream Effects of αvβ6 Inhibition

The blockade of TGF-β1 activation by this compound triggers a cascade of antifibrotic effects, fundamentally altering the gene expression profile of the liver from a profibrogenic to a more fibrolytic state.

Reduction in Profibrogenic Gene Expression

In preclinical models of liver fibrosis, treatment with this compound has been shown to significantly downregulate the expression of key genes involved in the fibrotic process.[1] These include:

-

Procollagen α1(I): A primary component of the fibrillar collagen that forms the scar tissue in a fibrotic liver.

-

α-Smooth Muscle Actin (α-SMA): A marker of activated HSCs, the primary collagen-producing cells in the liver.

-

TGF-β1 and TGF-β2: Reduces the overall pool of these profibrotic cytokines, breaking a positive feedback loop.

-

Connective Tissue Growth Factor (CTGF): A downstream mediator of TGF-β1 that promotes fibroblast proliferation and ECM production.

-

Tissue Inhibitor of Metalloproteinase 1 (TIMP-1): An inhibitor of matrix metalloproteinases (MMPs), which are responsible for degrading the ECM. By reducing TIMP-1, this compound indirectly promotes ECM breakdown.

Upregulation of Fibrolytic Gene Expression

Conversely, this compound treatment leads to an increase in the expression of genes that promote the resolution of fibrosis.[2][3] Notably, a single dose of this compound in fibrotic mice resulted in a significant and rapid upregulation of:

-

Matrix Metalloproteinase-8 (MMP-8): Also known as collagenase-2, it plays a role in the degradation of fibrillar collagens.

-

Matrix Metalloproteinase-9 (MMP-9): A gelatinase that degrades type IV collagen, a major component of the basement membrane, facilitating tissue remodeling.

This shift in the balance between profibrogenic and fibrolytic gene expression contributes to the net reduction in liver fibrosis observed with this compound treatment.

Quantitative Data Summary

The antifibrotic efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/Assay | Reference |

| IC50 (αvβ6 binding to fibronectin) | 6 nM | Recombinant αvβ6 | [6] |

| IC50 (αvβ3 binding to fibronectin) | >9.5 µM | Recombinant αvβ3 | [6] |

| IC50 (αvβ5 binding to fibronectin) | >9.5 µM | Recombinant αvβ5 | [6] |

| IC50 (cell attachment to fibronectin) | 1.6 µM | αvβ6-expressing cells | [6] |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Liver Fibrosis

| Model | Treatment Regimen | Key Findings | Reference |

| Bile Duct Ligation (Rats) | 20 and 60 mg/kg/day for 4 weeks | - Dose-dependent reduction in hepatic fibrosis.- 40-50% reduction in bile duct proliferation and peribiliary collagen deposition.- Significant reduction in liver and spleen weight. | [1] |

| Mdr2-/- (mice) | Single 30 mg/kg dose | - Significant upregulation of MMP-8 and MMP-9 mRNA at 3 hours.- Trend towards downregulation of procollagen α1(I) and TGF-β2 mRNA. | [2][3] |

| Mdr2-/- (mice) | 20 mg/kg/day for 4 weeks | - 22% reduction in liver weight.- 50% reduction in spleen weight. | [1] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the mechanism of action of this compound in liver fibrosis.

Animal Models of Liver Fibrosis

-

Bile Duct Ligation (BDL) in Rats: This is a widely used model of cholestatic liver injury and fibrosis.[3][7][8]

-

Anesthesia: Male Wistar rats (200-250g) are anesthetized (e.g., with isoflurane or tiletamine/zolazepam).[3][9]

-

Surgical Procedure: A midline laparotomy is performed to expose the common bile duct. The duct is then double-ligated with silk sutures and transected between the two ligatures.[7][8] Sham-operated animals undergo the same procedure without ligation.

-

Post-operative Care: Animals receive appropriate analgesics and antibiotics.

-

Fibrosis Development: Significant fibrosis typically develops over 2-6 weeks.

-

-

Mdr2 (Abcb4)-/- Mouse Model: These mice have a genetic defect in a canalicular phospholipid transporter, leading to the spontaneous development of sclerosing cholangitis and progressive biliary fibrosis.[10][11][12]

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify changes in the mRNA expression of profibrogenic and fibrolytic genes.[13][14]

-

RNA Extraction: Total RNA is isolated from frozen liver tissue samples using commercially available kits (e.g., RNeasy, TRIzol).[13]

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[13]

-

qPCR Reaction: The qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry.[15] Specific primers are designed for the target genes (e.g., Col1a1, Acta2, Tgfβ1, Timp1, Mmp8, Mmp9) and a reference gene (e.g., Gapdh, B2m) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[16]

Immunohistochemistry (IHC)

IHC is employed to visualize the localization and expression of specific proteins, such as αvβ6 and α-SMA, within the liver tissue.[17][18][19][20]

-

Tissue Preparation: Livers are fixed in formalin and embedded in paraffin, or snap-frozen for cryosectioning.[17][19]

-

Sectioning: Thin sections (4-8 µm) are cut and mounted on slides.

-

Antigen Retrieval: For paraffin sections, an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate buffer) is performed to unmask the target epitopes.[17]

-

Staining:

-

Sections are incubated with a primary antibody specific for the protein of interest (e.g., anti-β6 integrin, anti-α-SMA).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.

-

A chromogenic substrate (e.g., DAB) is added, which produces a colored precipitate at the site of the antigen.

-

-

Counterstaining and Visualization: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and are then examined under a microscope.

Gelatin Zymography

This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in liver tissue extracts.[21][22][23]

-

Protein Extraction: Liver tissue is homogenized in an extraction buffer, and the protein concentration of the supernatant is determined.[21]

-

Electrophoresis: Protein samples are loaded onto a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.[23]

-

Renaturation: After electrophoresis, the SDS is removed from the gel by washing with a Triton X-100-containing buffer, allowing the MMPs to renature.[22]

-

Incubation: The gel is incubated overnight in a buffer containing Ca2+ and Zn2+ at 37°C, allowing the active MMPs to digest the gelatin in the gel.[22]

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.

Conclusion

This compound represents a highly targeted therapeutic strategy for liver fibrosis, addressing a key upstream event in the fibrotic cascade: the activation of TGF-β1. By selectively inhibiting the αvβ6 integrin, this compound effectively reduces profibrogenic signaling and promotes a more fibrolytic microenvironment within the liver. The robust preclinical data, demonstrating a significant reduction in fibrosis and an improvement in liver function in relevant animal models, underscore the potential of this molecule as a novel antifibrotic agent. Further clinical investigation is warranted to translate these promising preclinical findings into a viable therapy for patients with chronic liver disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Integrin Alphavbeta6 on Cholangiocytes Blocks Tgfbeta Activation and Retards Biliary Fibrosis Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental model for the induction of hepatic fibrosis: bile duct ligation [bio-protocol.org]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]

- 10. A new Mdr2(-/-) mouse model of sclerosing cholangitis with rapid fibrosis progression, early-onset portal hypertension, and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mdr2 (Abcb4)-/- mice spontaneously develop severe biliary fibrosis via massive dysregulation of pro- and antifibrogenic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Knockout of the Tachykinin Receptor 1 in the Mdr2−/− (Abcb4−/−) Mouse Model of Primary Sclerosing Cholangitis Reduces Biliary Damage and Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression of Fibrosis-Related Genes in Liver and Kidney Fibrosis in Comparison to Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Direct contact between iPSC-derived macrophages and hepatocytes drives reciprocal acquisition of Kupffer cell identity and hepatocyte maturation [elifesciences.org]

- 16. researchgate.net [researchgate.net]

- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 18. bosterbio.com [bosterbio.com]

- 19. Immunohistochemistry of liver tissue sections [protocols.io]

- 20. The alphavbeta6 integrin is a highly specific immunohistochemical marker for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Gelatin zymography [bio-protocol.org]

- 22. med.upenn.edu [med.upenn.edu]

- 23. Gelatin zymography protocol | Abcam [abcam.com]

The Role of EMD527040 in Blocking TGF-β Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.[1][2] However, its dysregulation is a key driver in the pathogenesis of numerous diseases, most notably in fibrosis and cancer progression.[1][2] A critical control point in its biological activity is the transition from its latent, inactive state to its active form. TGF-β is secreted from cells as a latent complex, tethered to the extracellular matrix (ECM), preventing it from binding to its receptors.[3]

The activation of latent TGF-β is a tightly regulated process, and a primary mechanism involves specific integrins, which are heterodimeric cell surface receptors that mediate cell-matrix interactions.[3][4] The αv class of integrins, particularly αvβ6, have been identified as major activators of TGF-β.[1][5][6] These integrins bind to the latent TGF-β complex and induce a conformational change that releases the active cytokine.[7] This localized activation is a pivotal event in the initiation and progression of fibrotic diseases.

EMD527040 is a potent and highly selective, nonpeptide small molecule antagonist designed to specifically target the αvβ6 integrin.[5][8] By inhibiting this integrin, this compound effectively blocks a key pathway of TGF-β activation, presenting a targeted therapeutic strategy for mitigating diseases driven by excessive TGF-β signaling, such as liver and lung fibrosis.[6][8][9] This guide provides an in-depth overview of the mechanism of this compound, the underlying signaling pathways, and the experimental methodologies used to characterize its function.

The TGF-β Signaling Pathway: From Latent Complex to Gene Regulation

TGF-β is synthesized and secreted as an inactive precursor. This latent complex consists of the mature TGF-β dimer non-covalently associated with its propeptide, known as the Latency-Associated Peptide (LAP).[3] This small latent complex is often covalently linked to a Latent TGF-β Binding Protein (LTBP), which anchors the entire complex to the ECM.[3] This sequestration ensures that TGF-β signaling is spatially and temporally controlled.

Activation requires the release of the mature TGF-β from LAP.[4] Once active, TGF-β binds to a heteromeric complex of serine/threonine kinase receptors on the cell surface, specifically the TGF-β type II receptor (TβRII) and type I receptor (TβRI).[1] TβRII is constitutively active and, upon ligand binding, recruits and phosphorylates TβRI. The activated TβRI then propagates the signal intracellularly through two main pathways:

-

Canonical Smad-Dependent Pathway: The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4.[1][10] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as those for collagens and other ECM proteins.[10]

-

Non-Canonical (Smad-Independent) Pathways: Active TGF-β receptors can also signal through other pathways, including the PI3K/AKT and various MAP kinase (MAPK) pathways like p38 and Erk1/2, which can cross-talk with and modulate the Smad-dependent responses.[1][10]

This compound: A Selective αvβ6 Integrin Antagonist

This compound is a small molecule antagonist specifically designed to inhibit the function of the αvβ6 integrin.[5][8] Its high selectivity is a key feature, as it allows for the targeted disruption of TGF-β activation in tissues where αvβ6 is upregulated, such as during fibrosis, while potentially avoiding the systemic side effects associated with broad TGF-β inhibition.[2][11]

Mechanism of Action of this compound

The activation of TGF-β1 by αvβ6 is a mechanical process. The integrin, expressed on the cell surface, binds to an Arginine-Glycine-Aspartic acid (RGD) sequence present in the LAP of the latent TGF-β1 complex anchored in the ECM.[5][12] This binding, coupled with cell-generated contractile forces transmitted through the actin cytoskeleton, creates tension that induces a conformational change in LAP, leading to the release of the active TGF-β cytokine.[7]

This compound functions as a competitive antagonist. It binds to the αvβ6 integrin, physically blocking the RGD binding site. This prevents the integrin from engaging with the latent TGF-β complex. By disrupting this initial binding step, this compound effectively neutralizes the ability of αvβ6-expressing cells to activate TGF-β, thereby suppressing the downstream pro-fibrotic signaling cascade.[5][9]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | Substrate | IC50 Value | Reference |

|---|---|---|---|---|

| Binding Assay | Recombinant αvβ6 Integrin | Fibronectin | 6 nM | [5][8][13] |

| Recombinant αvβ3 Integrin | Fibronectin | > 9.5 µM | [5][8][13] | |

| Recombinant αvβ5 Integrin | Fibronectin | > 9.5 µM | [5][8][13] | |

| Cell Adhesion Assay | αvβ6-expressing cells (UCLAP3) | Fibronectin | 1.6 µM | [5][8][13] |

| αvβ3-expressing cells | Fibronectin | > 50 µM | [5][8] | |

| αvβ5-expressing cells | Fibronectin | > 50 µM | [5][8] |

| TGF-β1 Activation | Human Cholangiocytes (TFK-1) | Endogenous | ~50% reduction |[5][9] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Liver Fibrosis

| Animal Model | Treatment Protocol | Key Findings | Reference |

|---|---|---|---|

| Bile Duct Ligation (BDL) in Rats | 20-60 mg/kg, intraperitoneal injection, from week 2 to 6 post-BDL | - 40-50% attenuation of bile duct proliferation and peribiliary collagen deposition. - Downregulation of fibrogenic genes and upregulation of fibrolytic genes. - 50% reduction in proliferating bile duct epithelial cells. | [5][8][9][13] |

| Mdr2 (Abcb4) knockout mice | Treatment from week 4 to 8 | - Significantly reduced liver weight by 22% and spleen weight by 50%. - Improved liver architecture and function. |[5][8][13] |

Experimental Protocols

Characterizing the activity of an αvβ6 inhibitor like this compound involves a series of specific assays to measure integrin binding, cell adhesion, TGF-β activation, and in vivo efficacy.

Integrin-Mediated Cell Adhesion Assay

This assay quantifies the ability of an inhibitor to block cell attachment to an ECM protein mediated by a specific integrin.

Methodology:

-

Plate Coating: 96-well microplates are coated with an ECM protein (e.g., fibronectin) at a specific concentration and incubated to allow protein adsorption. Plates are then washed and blocked (e.g., with BSA) to prevent non-specific cell binding.

-

Cell Preparation: An αvβ6-expressing cell line (e.g., TFK-1 or UCLAP3) is harvested and labeled with a fluorescent dye (e.g., Calcein-AM) for later quantification.

-

Inhibitor Incubation: The labeled cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period.

-

Adhesion Step: The treated cells are added to the coated wells and allowed to adhere for a specific time (e.g., 30-60 minutes) at 37°C.

-

Washing: Non-adherent cells are removed by gentle washing steps.

-

Quantification: The fluorescence of the remaining adherent cells in each well is measured using a plate reader. The percentage of adhesion relative to the control is calculated to determine the IC50 of the inhibitor.[5]

TGF-β Activation Reporter Assay

This bioassay measures the amount of biologically active TGF-β produced by cells. The most common method utilizes a mink lung epithelial cell (MLEC) line stably transfected with a TGF-β-responsive luciferase reporter construct.[14]

Methodology:

-

Cell Seeding: The experimental cells (e.g., cholangiocytes) are seeded in a culture plate and treated with or without the inhibitor (this compound).

-

Co-culture: After the treatment period, the MLEC reporter cells are added to the same wells.

-

Incubation: The co-culture is incubated for 16-20 hours.[14] During this time, any active TGF-β secreted by the experimental cells will bind to the receptors on the MLEC cells, inducing the expression of the luciferase reporter gene.

-

Cell Lysis: The cells are washed and then lysed to release the intracellular contents, including the expressed luciferase enzyme.

-

Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured with a luminometer. The light output is directly proportional to the amount of active TGF-β in the original culture supernatant.

-

Data Analysis: Results are often compared to a standard curve generated with known concentrations of recombinant active TGF-β.[14]

In Vivo Fibrosis Models

To assess the therapeutic potential of this compound, animal models that recapitulate key aspects of human fibrotic diseases are used.

Bile Duct Ligation (BDL) Model: This is a widely used surgical model to induce biliary fibrosis in rodents.[5][9]

-

Induction: The common bile duct is surgically ligated and transected, leading to cholestasis, inflammation, proliferation of bile duct epithelial cells (cholangiocytes), and progressive peribiliary fibrosis.[9]

-

Treatment: this compound or a vehicle control is administered to the animals, typically starting after fibrosis has been established (e.g., 2 weeks post-BDL) to test for therapeutic, rather than prophylactic, effects.[5][9]

-

Endpoint Analysis: After a set treatment period (e.g., 4 weeks), animals are euthanized. Livers are harvested for analysis, which includes:

-

Histology: Staining for collagen (e.g., Sirius Red) to quantify the extent of fibrosis.

-

Immunohistochemistry: Staining for markers of cell proliferation (e.g., Ki-67) and cholangiocytes (e.g., CK19) to assess bile duct proliferation.[5]

-

Gene Expression Analysis: Quantitative RT-PCR to measure mRNA levels of pro-fibrotic (e.g., collagen, TIMP-1) and anti-fibrotic (e.g., MMPs) genes.[9]

-

Biochemical Analysis: Measurement of serum markers of liver injury and function.

-

Conclusion

This compound represents a targeted therapeutic approach aimed at a fundamental mechanism in the progression of fibrosis: the activation of latent TGF-β. By selectively antagonizing the αvβ6 integrin, this compound effectively prevents the localized release of active TGF-β, a key initiator of the fibrotic cascade.[5][9] Its high potency and selectivity, demonstrated in comprehensive in vitro and in vivo studies, underscore its potential as a valuable tool for researchers and a promising candidate for the development of novel anti-fibrotic therapies. The detailed understanding of its mechanism of action provides a solid foundation for its further investigation in clinical settings for diseases such as idiopathic pulmonary fibrosis and liver fibrosis, where the αvβ6/TGF-β axis is a critical pathogenic driver.

References

- 1. Integrin-Mediated TGFβ Activation Modulates the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β-induced fibrosis: A review on the underlying mechanism and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin-Mediated Transforming Growth Factor-β Activation, a Potential Therapeutic Target in Fibrogenic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Integrin Alphavbeta6 on Cholangiocytes Blocks Tgfbeta Activation and Retards Biliary Fibrosis Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Integrin αvβ6, an Activator of Latent Transforming Growth Factor-β, Prevents Radiation-induced Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of latent TGFβ by αvβ1 integrin: of potential importance in myofibroblast activation in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of integrin alphavbeta6 on cholangiocytes blocks transforming growth factor-beta activation and retards biliary fibrosis progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. Integrin–TGF-β crosstalk in fibrosis, cancer and wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

EMD527040: A Technical Deep Dive into a Selective αvβ6 Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD527040 is a potent and highly selective, non-peptide antagonist of the αvβ6 integrin, a protein implicated in the activation of transforming growth factor-beta (TGF-β) and the progression of fibrotic diseases and cancer. Developed by Merck AG, this small molecule has been investigated for its therapeutic potential, primarily in the context of liver fibrosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Introduction

Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing crucial roles in various physiological and pathological processes. The αvβ6 integrin is of particular interest as it is expressed at low levels in healthy epithelial tissues but is significantly upregulated in response to injury, inflammation, and in various cancers. A key function of αvβ6 is its ability to bind to the latent TGF-β complex and mediate its activation, a critical step in the initiation and progression of fibrosis. This compound was developed to specifically target this interaction and thereby inhibit the downstream effects of TGF-β signaling.

Discovery and Development

This compound, with the chemical name 3-{(S)-3-Benzyloxy-2-[5-(pyridin-2-ylamino)-pentanoylamino]-propionylamino}-3-(3,5-dichloro-phenyl)-propionic acid, was identified through a combinatorial chemistry approach coupled with high-throughput screening designed to find potent and selective inhibitors of the αvβ6 integrin.[1] Developed and synthesized by Merck Pharma, this peptidomimetic antagonist emerged as a lead candidate for its high affinity and selectivity for αvβ6 over other integrins, such as αvβ3 and αvβ5.[1]

Chemical Properties

| Property | Value |

| Molecular Formula | C29H32Cl2N4O5 |

| Molecular Weight | 587.49 g/mol |

Mechanism of Action

This compound exerts its biological effects by directly competing with natural ligands, such as fibronectin, for binding to the αvβ6 integrin. This competitive inhibition prevents the conformational changes in the latent TGF-β complex that are necessary for its activation. By blocking the activation of TGF-β, this compound effectively disrupts a key signaling pathway involved in fibrosis and other pathological processes.

Caption: this compound mechanism of action.

Preclinical Data

The efficacy of this compound has been evaluated in both in vitro and in vivo models, demonstrating its potent and selective inhibitory activity.

In Vitro Studies

| Assay | Target | Cell Line | IC50 | Reference |

| Binding Inhibition | Recombinant αvβ6 binding to fibronectin | - | 6 nM | [2] |

| Binding Inhibition | Recombinant αvβ3 binding to fibronectin | - | >9.5 µM | [2] |

| Binding Inhibition | Recombinant αvβ5 binding to fibronectin | - | >9.5 µM | [2] |

| Cell Attachment Inhibition | αvβ6-expressing cells to fibronectin | UCLAP3 | 1.6 µM | [2] |

| Cell Attachment Inhibition | αvβ3-expressing cells to fibronectin | - | >50 µM | [2] |

| Cell Attachment Inhibition | αvβ5-expressing cells to fibronectin | - | >50 µM | [2] |

| TGF-β1 Activation Inhibition | Cholangiocyte TGF-β1 activation | - | >50% inhibition at 10⁻⁶M | [2] |

αvβ6-Fibronectin Binding Assay (Solid-Phase)

A detailed protocol for the specific assay used for this compound is not publicly available. However, a general protocol for a competitive solid-phase binding assay would involve the following steps:

-

Plate Coating: 96-well microtiter plates are coated with human plasma fibronectin and incubated overnight at 4°C. Plates are then washed and blocked to prevent non-specific binding.

-

Incubation: Recombinant human αvβ6 integrin is pre-incubated with varying concentrations of this compound.

-

Binding: The integrin-inhibitor mixture is added to the fibronectin-coated wells and incubated to allow binding.

-

Detection: Bound integrin is detected using an antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A colorimetric substrate is added, and the absorbance is measured.

-

Analysis: The concentration of this compound that inhibits 50% of integrin binding (IC50) is calculated.

Cell Attachment Assay

-

Cell Culture: UCLAP3 cells, a human lung carcinoma cell line known to express αvβ6, are cultured in appropriate media.

-

Plate Coating: 96-well plates are coated with fibronectin.

-

Cell Seeding: Cells are harvested, resuspended in serum-free media containing varying concentrations of this compound, and seeded onto the fibronectin-coated plates.

-

Incubation: Plates are incubated for 30 minutes to allow for cell attachment.[2]

-

Washing and Staining: Non-adherent cells are removed by washing. Adherent cells are then fixed and stained (e.g., with crystal violet).

-

Quantification: The stain is solubilized, and the absorbance is read to quantify the number of attached cells.

In Vivo Studies

This compound has been evaluated in rodent models of biliary fibrosis.

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Bile duct ligated (BDL) rats | This compound (i.p.) | 20-60 mg/kg | Week 2 to 6 after BDL | Attenuated bile ductular proliferation and peribiliary collagen deposition by 40-50%. Reduced liver and spleen weights. | [2] |

| Mdr2(Abcb4)⁻/⁻ mice | This compound (i.p.) | 20-60 mg/kg | Week 4 to 8 | Significantly reduced liver and spleen weights by 22% and 50%, respectively. Downregulation of fibrogenic genes and upregulation of fibrolytic genes. | [2] |

Rodent Models of Biliary Fibrosis

-

Animal Models: Male adult Wistar rats undergoing bile duct ligation (BDL) or Mdr2(Abcb4)⁻/⁻ mice, which spontaneously develop biliary fibrosis, are used.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO in corn oil) and administered via intraperitoneal (i.p.) injection at doses ranging from 20-60 mg/kg.

-

Treatment Schedule: Treatment is initiated after the establishment of fibrosis (e.g., 2 weeks post-BDL in rats or at 4 weeks of age in Mdr2⁻/⁻ mice) and continued for a specified duration (e.g., 4 weeks).

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized, and liver and spleen are harvested and weighed. Liver tissue is processed for histological analysis (e.g., Sirius Red staining for collagen) and gene expression analysis (e.g., qRT-PCR for fibrosis-related genes).

Caption: Preclinical experimental workflows.

Pharmacokinetics and Clinical Development

Detailed pharmacokinetic data for this compound is not extensively available in the public domain. Furthermore, there is no public record of this compound entering clinical trials, suggesting that its development may have been discontinued at the preclinical stage.

Conclusion

This compound is a potent and selective antagonist of the αvβ6 integrin that has demonstrated significant anti-fibrotic effects in preclinical models of liver fibrosis. Its mechanism of action, centered on the inhibition of TGF-β activation, provides a strong rationale for its therapeutic potential. While the lack of clinical data limits a full assessment of its trajectory, the information gathered from its preclinical development offers valuable insights for researchers and scientists in the field of anti-fibrotic drug discovery and integrin biology. The detailed data and methodologies presented in this guide serve as a comprehensive resource for understanding the foundational science behind this targeted therapeutic approach.

References

EMD527040: A Technical Guide on its Attenuation of Epithelial-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, tissue repair, and pathological conditions such as fibrosis and cancer metastasis. A key initiator of EMT is Transforming Growth Factor-beta (TGF-β), and its activation is tightly regulated. The integrin αvβ6 has emerged as a critical activator of latent TGF-β, making it a promising therapeutic target to inhibit EMT-driven pathologies. EMD527040 is a potent and highly selective non-peptide antagonist of the αvβ6 integrin. This technical guide provides an in-depth overview of the mechanism of action of this compound and its effects on EMT, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Inhibition of αvβ6-Mediated TGF-β Activation

This compound exerts its biological effects by specifically targeting the αvβ6 integrin, thereby preventing the activation of latent TGF-β. The αvβ6 integrin is expressed on epithelial cells and is significantly upregulated during tissue injury and in various carcinomas. It binds to the Arg-Gly-Asp (RGD) motif within the latency-associated peptide (LAP) of the latent TGF-β complex. This interaction is believed to induce a conformational change in the LAP, leading to the release of active TGF-β. Active TGF-β then binds to its receptors (TβRI and TβRII) on the cell surface, initiating downstream signaling cascades that culminate in the transcriptional reprogramming characteristic of EMT.

By selectively binding to αvβ6, this compound competitively inhibits the interaction between the integrin and the latent TGF-β complex. This blockade of TGF-β activation is the primary mechanism through which this compound is postulated to inhibit the downstream events of EMT, including the suppression of epithelial markers and the induction of a mesenchymal phenotype.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the biological activity of this compound, demonstrating its selectivity and efficacy in inhibiting αvβ6-mediated processes relevant to EMT.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Assay | Cell Line/System | IC50 / Effect | Reference |

| αvβ6 Binding | Recombinant αvβ6 binding to fibronectin | Cell-free | 6 nM[1] | Patsenker et al., 2008 |

| αvβ3 Binding | Recombinant αvβ3 binding to fibronectin | Cell-free | >9.5 µM[1] | Patsenker et al., 2008 |

| αvβ5 Binding | Recombinant αvβ5 binding to fibronectin | Cell-free | >9.5 µM[1] | Patsenker et al., 2008 |

| Cell Adhesion | Adhesion of αvβ6-expressing cells to fibronectin | TFK-1 cholangiocarcinoma cells | 28% reduction at 10⁻⁸ M, 47% reduction at 10⁻⁷ M[1] | Patsenker et al., 2008 |

| TGF-β1 Activation | Endogenous TGF-β1 activation | TFK-1 cholangiocarcinoma cells | >50% reduction at 10⁻⁶ M[1] | Patsenker et al., 2008 |

Table 2: In Vivo Effects of this compound on Fibrosis-Related Gene Expression in a Mouse Model of Liver Fibrosis

| Gene | Function | Time Point | Fold Change vs. Control | Reference |

| MMP-8 | Matrix Metalloproteinase (profibrolytic) | 3 hours | Significant upregulation[2] | Popov et al., 2008 |

| MMP-9 | Matrix Metalloproteinase (profibrolytic) | 3 hours | Significant upregulation[2] | Popov et al., 2008 |

| Procollagen α1(I) | Pro-fibrotic | 2-6 weeks | Downregulation | Patsenker et al., 2008 |

| α-SMA | Mesenchymal marker | 2-6 weeks | Downregulation | Patsenker et al., 2008 |

| TGF-β1 | Pro-fibrotic cytokine | 2-6 weeks | Downregulation | Patsenker et al., 2008 |

| TIMP-1 | Inhibitor of MMPs (pro-fibrotic) | 2-6 weeks | Downregulation | Patsenker et al., 2008 |

Signaling Pathways

The signaling cascade initiated by αvβ6-mediated TGF-β activation that leads to EMT is complex, involving both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. This compound, by inhibiting the initial activation step, effectively dampens these downstream signals.

Caption: Signaling pathway of this compound's effect on EMT.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on EMT. These protocols are based on established methods in the field and can be adapted for specific cell types and research questions.

Western Blot Analysis of EMT Markers

Objective: To quantify the protein expression levels of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., A549, Panc-1)

-

Cell culture medium and supplements

-

TGF-β1 (to induce EMT)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Induce EMT by adding TGF-β1 (e.g., 5-10 ng/mL) to the medium. Include a vehicle control (no TGF-β1) and a positive control (TGF-β1 alone).

-

Incubate for 48-72 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control (β-actin).

Quantitative Real-Time PCR (qPCR) for EMT Transcription Factors

Objective: To measure the mRNA expression levels of key EMT-inducing transcription factors (Snail, Slug, ZEB1, Twist) in response to this compound treatment.

Materials:

-

Treated cells (as in the Western blot protocol)

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for Snail, Slug, ZEB1, Twist, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Culture and treat cells with this compound and TGF-β1 as described above.

-

Extract total RNA from the cells.

-

Treat RNA with DNase I to remove genomic DNA contamination.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using specific primers for the target genes and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Cell Migration and Invasion Assays

Objective: To assess the functional effect of this compound on the migratory and invasive capacity of cells undergoing EMT.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

For Invasion Assay: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound and TGF-β1.

-

Seed the cells into the upper chamber of the transwell inserts.

-

Add medium with a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix the cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated/invaded cells in several random fields under a microscope.

Caption: General experimental workflow for studying this compound's effect on EMT.

Conclusion and Future Directions

This compound is a highly selective and potent antagonist of the αvβ6 integrin. The available preclinical data strongly support its mechanism of action in inhibiting the activation of TGF-β, a master regulator of EMT. The quantitative data on its ability to block cell adhesion, reduce TGF-β1 activation, and modulate the expression of fibrosis-related genes in vivo provide compelling evidence for its anti-EMT potential.

Future research should focus on directly quantifying the dose-dependent effects of this compound on the core protein and mRNA markers of EMT (E-cadherin, N-cadherin, vimentin, and key transcription factors) in various cancer and fibrotic disease models. Furthermore, while no clinical trial data for this compound is publicly available, the therapeutic potential of targeting the αvβ6-TGF-β axis warrants further investigation in clinical settings for diseases driven by pathological EMT. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound and other αvβ6 inhibitors in combating EMT-related diseases.

References

Cellular pathways modulated by EMD527040 treatment

An In-Depth Technical Guide to Cellular Pathways Modulated by EMD527040

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and highly selective, non-peptide small molecule antagonist of the αvβ6 integrin. Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing crucial roles in various physiological and pathological processes. The αvβ6 integrin, specifically, is expressed by certain epithelial cells and is strongly upregulated during tissue injury, fibrosis, and carcinogenesis. This compound exhibits its therapeutic potential primarily through the modulation of pathways involved in tissue fibrosis, making it a subject of interest for conditions such as liver fibrosis. This document provides a detailed overview of the cellular pathways modulated by this compound, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of TGF-β1 Activation

The principal mechanism of action for this compound is its direct inhibition of the αvβ6 integrin, which is a key activator of latent Transforming Growth Factor-beta 1 (TGF-β1). TGF-β1 is a pleiotropic cytokine synthesized as an inactive (latent) complex. The αvβ6 integrin binds to an RGD motif within the latent TGF-β1 complex, and through mechanical force transmitted by the actin cytoskeleton, it induces a conformational change that releases the active TGF-β1 molecule.

By selectively blocking the αvβ6 integrin, this compound prevents this critical activation step. This interruption of the TGF-β1 signaling cascade is the primary event from which the downstream antifibrotic effects of the compound originate.

Understanding the Binding Affinity of EMD527040 to αvβ6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of EMD527040, a potent and selective antagonist of the αvβ6 integrin. The document details the quantitative binding data, outlines the experimental methodologies used for its determination, and illustrates the key signaling pathways modulated by this interaction.

Executive Summary

This compound is a nonpeptide small molecule inhibitor that demonstrates high selectivity and affinity for the αvβ6 integrin, a receptor primarily expressed on epithelial cells and often upregulated in fibrotic diseases and various cancers. By targeting αvβ6, this compound effectively blocks its interaction with ligands such as fibronectin and the latency-associated peptide (LAP) of Transforming Growth Factor-beta (TGF-β), thereby inhibiting downstream signaling pathways implicated in disease progression. This guide synthesizes the available data on the binding characteristics of this compound and its mechanism of action.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for αvβ6 has been quantified through various in vitro assays. The data highlights the compound's potency and selectivity.

| Assay Type | Target | Ligand | IC50 | Reference |

| Solid-Phase Binding Assay | Recombinant αvβ6 | Fibronectin | 6 nM | [1] |

| Cell Adhesion Assay | αvβ6-expressing cells (UCLAP3) | Fibronectin | 1.6 µM | [1] |

| Solid-Phase Binding Assay | Recombinant αvβ3 | Fibronectin | >9.5 µM | [1] |

| Solid-Phase Binding Assay | Recombinant αvβ5 | Fibronectin | >9.5 µM | [1] |

| Cell Adhesion Assay | αvβ3-expressing cells | Fibronectin | >50 µM | [1] |

| Cell Adhesion Assay | αvβ5-expressing cells | Fibronectin | >50 µM | [1] |

Table 1: Quantitative Binding Affinity Data for this compound. The table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for αvβ6 and other related integrins. The data demonstrates the high selectivity of this compound for the αvβ6 integrin.

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments cited in determining the binding affinity of this compound.

Solid-Phase Binding Assay (Recombinant αvβ6 and Fibronectin)

This assay quantifies the ability of this compound to inhibit the binding of a ligand (fibronectin) to the purified αvβ6 integrin.

Materials:

-

High-binding 96-well microtiter plates

-

Recombinant human αvβ6 integrin

-

Human plasma fibronectin

-

This compound

-

Biotinylated anti-fibronectin antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Assay Buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)

-

Wash Buffer (e.g., Assay Buffer with 0.05% Tween-20)

-

Stop Solution (e.g., 2N H2SO4)

Protocol:

-

Coating: Microtiter plates are coated with recombinant human αvβ6 integrin overnight at 4°C.

-

Blocking: The plates are washed with Wash Buffer and blocked with a blocking agent (e.g., bovine serum albumin in Assay Buffer) for 1-2 hours at room temperature to prevent non-specific binding.

-

Competition: A fixed concentration of fibronectin is mixed with serial dilutions of this compound. This mixture is then added to the coated and blocked wells. The plates are incubated for 1-3 hours at room temperature.

-

Detection: The plates are washed to remove unbound reagents. A biotinylated anti-fibronectin antibody is added to each well and incubated for 1 hour. After another wash step, streptavidin-HRP conjugate is added and incubated for 30-60 minutes.

-

Signal Development: The plates are washed, and TMB substrate is added. The reaction is allowed to proceed in the dark for 15-30 minutes.

-

Measurement: The reaction is stopped by adding the Stop Solution, and the absorbance is read at 450 nm using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Adhesion Assay (αvβ6-expressing cells and Fibronectin)

This assay measures the ability of this compound to inhibit the attachment of αvβ6-expressing cells to a fibronectin-coated surface.

Materials:

-

96-well tissue culture plates

-

Human plasma fibronectin

-

αvβ6-expressing cells (e.g., UCLAP3 human lung carcinoma cells)

-

This compound

-

Serum-free cell culture medium

-

Calcein-AM or other suitable cell viability dye

-

Phosphate-buffered saline (PBS)

Protocol:

-

Coating: Tissue culture plates are coated with fibronectin overnight at 4°C.

-

Blocking: The plates are washed with PBS and blocked with a blocking agent for 1 hour at 37°C.

-

Cell Preparation: αvβ6-expressing cells are harvested, washed, and resuspended in serum-free medium. The cells are pre-incubated with serial dilutions of this compound for 30 minutes at 37°C.

-

Adhesion: The cell-inhibitor suspension is added to the fibronectin-coated wells. The plates are incubated for 30-60 minutes at 37°C in a humidified incubator to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gently washing the wells with PBS.

-

Quantification: The number of adherent cells is quantified. A common method is to pre-label the cells with a fluorescent dye like Calcein-AM before the adhesion step. The fluorescence is then measured using a fluorescence plate reader. Alternatively, adherent cells can be fixed and stained with crystal violet, followed by solubilization of the dye and measurement of absorbance.

-

Data Analysis: The fluorescence or absorbance values are plotted against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Mechanism of Action

The binding of this compound to αvβ6 disrupts the natural signaling functions of this integrin. The primary mechanisms affected are the activation of TGF-β and the downstream FAK/AKT pathway.

αvβ6-Mediated Activation of TGF-β

The αvβ6 integrin plays a crucial role in the activation of latent TGF-β, a potent cytokine involved in fibrosis and immune regulation. This compound blocks this activation.

Caption: αvβ6-mediated activation of latent TGF-β and its inhibition by this compound.

The diagram illustrates that αvβ6 binds to the RGD motif within the Latency-Associated Peptide (LAP), which keeps TGF-β in an inactive state and anchored to the extracellular matrix via the Latent TGF-β Binding Protein (LTBP). This interaction, coupled with mechanical force from the actin cytoskeleton, induces a conformational change in LAP, leading to the release of active TGF-β. Active TGF-β can then bind to its receptor and initiate downstream signaling. This compound competitively binds to αvβ6, preventing its interaction with LAP and thereby inhibiting the activation of TGF-β.

αvβ6 Downstream Signaling via FAK/AKT Pathway

Upon ligand binding, αvβ6 can also initiate intracellular signaling cascades, including the Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT) pathway, which are involved in cell survival, proliferation, and migration.

Caption: Inhibition of αvβ6-mediated FAK/AKT signaling by this compound.

As depicted, the binding of extracellular matrix proteins like fibronectin to αvβ6 leads to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK can then trigger downstream signaling pathways, including the PI3K/AKT cascade, which promotes cellular processes such as proliferation, survival, and migration. By blocking the initial ligand binding to αvβ6, this compound effectively prevents the initiation of this signaling cascade.

Conclusion

This compound is a highly potent and selective antagonist of the αvβ6 integrin. The quantitative data clearly demonstrates its preferential binding to αvβ6 over other αv integrins. The primary mechanisms of action involve the inhibition of αvβ6-mediated activation of latent TGF-β and the blockade of downstream signaling through the FAK/AKT pathway. These mechanisms underscore the therapeutic potential of this compound in diseases driven by αvβ6 dysregulation, such as fibrosis and cancer. This technical guide provides a foundational understanding of the binding affinity and functional consequences of this compound's interaction with αvβ6, serving as a valuable resource for researchers and drug development professionals in the field.

References

Methodological & Application

Application Notes and Protocols for EMD527040 in vitro Cell Adhesion Assay

Audience: Researchers, scientists, and drug development professionals.

Topic: EMD527040 in vitro Cell Adhesion Assay Protocol

Introduction

This compound is a potent and highly selective non-peptide antagonist of the αvβ6 integrin.[1] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including tissue fibrosis and cancer progression. The αvβ6 integrin is highly expressed on activated epithelial cells and is involved in cell adhesion to fibronectin and the activation of latent transforming growth factor-beta 1 (TGF-β1).[2] By selectively inhibiting the αvβ6 integrin, this compound effectively blocks these processes, making it a valuable tool for studying the role of this specific integrin in various diseases and a potential therapeutic agent for conditions such as carcinoma and liver fibrosis.[1]

These application notes provide a detailed protocol for an in vitro cell adhesion assay to evaluate the inhibitory effect of this compound on the adhesion of αvβ6-expressing cells to fibronectin.

Data Presentation

The inhibitory activity of this compound on cell adhesion is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in different experimental setups.

| Parameter | Cell Line | Substrate | IC50 Value | Reference |

| Inhibition of cell attachment | UCLAP3 | Fibronectin | 1.6 µM | [1] |

| Inhibition of cell attachment | TFK-1 Cholangiocarcinoma | Fibronectin | Reduction of adhesion by 28% at 10⁻⁸ M and 47% at 10⁻⁷ M | [2] |

| Inhibition of recombinant αvβ6 binding | N/A | Fibronectin | 6 nM | [2] |

Experimental Protocols

This section details the protocol for an in vitro cell adhesion assay using this compound. The protocol is based on the principle that αvβ6-expressing cells will adhere to plates coated with fibronectin, and this adhesion can be inhibited by this compound. The number of adherent cells is quantified using the fluorescent dye Calcein AM.

Materials and Reagents:

-

αvβ6-expressing cells (e.g., TFK-1 cholangiocarcinoma cells)

-

This compound

-

Fibronectin (from human plasma)

-

Bovine Serum Albumin (BSA)

-

96-well black-walled, clear-bottom tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Serum-free cell culture medium

-

Calcein AM

-

Fluorescence plate reader

Protocol:

-

Plate Coating:

-

Aseptically coat the wells of a 96-well plate with fibronectin at a concentration of 10 µg/mL in PBS.

-

Incubate the plate for 1 hour at 37°C or overnight at 4°C.

-

Aspirate the fibronectin solution and wash the wells three times with sterile PBS.

-

Block non-specific binding by adding a solution of 1% BSA in PBS to each well and incubating for 30 minutes at 37°C.

-

Wash the wells three times with sterile PBS.

-

-

Cell Preparation:

-

Culture αvβ6-expressing cells to 70-80% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface integrins.

-

Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10⁶ cells/mL in serum-free medium.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations for the assay. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

-

Adhesion Assay:

-

Add 50 µL of the cell suspension to each well of the fibronectin-coated plate.

-

Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

-

-

Quantification of Adherent Cells (Calcein AM Method):

-

Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.

-

Prepare a 2 µM working solution of Calcein AM in PBS.

-

Add 100 µL of the Calcein AM solution to each well.

-

Incubate the plate for 30 minutes at 37°C in the dark.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.[2]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Calculate the percentage of cell adhesion for each this compound concentration relative to the vehicle control.

-

Plot the percentage of adhesion against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits αvβ6 integrin-mediated signaling.

Experimental Workflow Diagram

Caption: Workflow for the in vitro cell adhesion assay with this compound.

References

Application Notes and Protocols for EMD527040 in a Mouse Model of Lung Fibrosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing EMD527040, a potent and highly selective αvβ6 integrin antagonist, in a preclinical mouse model of pulmonary fibrosis. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-fibrotic potential of this compound.

Introduction and Scientific Rationale

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by the progressive scarring of lung tissue, leading to irreversible decline in lung function.[1] A key mediator in the pathogenesis of fibrosis is Transforming Growth Factor-beta (TGF-β), which promotes the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM) components, such as collagen.

The integrin αvβ6 is a crucial activator of latent TGF-β in the lung.[2][3] Expressed at low levels in healthy epithelial tissues, αvβ6 is significantly upregulated following injury.[4] By binding to the latency-associated peptide (LAP) of the TGF-β complex, αvβ6 integrin induces a conformational change that releases the active TGF-β, thereby promoting localized pro-fibrotic signaling.[2] This targeted activation makes the αvβ6 integrin a compelling therapeutic target for fibrotic diseases.

This compound is a nonpeptide small molecule that acts as a potent and selective antagonist of the αvβ6 integrin.[5][6] By inhibiting the binding function of αvβ6, this compound is designed to block the localized activation of TGF-β, thus interrupting a critical step in the fibrotic cascade. Preclinical studies in rodent models of biliary fibrosis have demonstrated the anti-fibrotic efficacy of this compound, showing reductions in collagen deposition and improvements in organ function.[4][5] These application notes outline the methodology for extending its use to a validated mouse model of lung fibrosis.

Signaling Pathway of αvβ6 Integrin in Lung Fibrosis

Caption: αvβ6-mediated activation of TGF-β and the inhibitory action of this compound.

Experimental Design and Protocols

The most widely used and well-characterized animal model for studying pulmonary fibrosis is the bleomycin-induced lung fibrosis model.[1][7][8] This model recapitulates key features of human IPF, including initial inflammation followed by the development of fibrotic lesions.

Overall Experimental Workflow

Caption: Experimental workflow for testing this compound in the bleomycin mouse model.

Protocol: Bleomycin-Induced Lung Fibrosis

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Bleomycin sulfate (sterile)

-

Sterile saline (0.9% NaCl)

-

Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)

-

Intubation equipment for mice

Procedure:

-

Animal Preparation: Anesthetize the mouse using a standardized and approved protocol. Ensure a surgical plane of anesthesia is reached.

-

Intratracheal Instillation: Place the anesthetized mouse in a supine position on a surgical board. Visualize the trachea via oral intubation.

-

Bleomycin Administration: Using a suitable catheter, slowly instill a single dose of bleomycin sulfate (typically 1.5 - 3.5 units/kg body weight) dissolved in 50 µL of sterile saline directly into the lungs.[9] The control group should receive 50 µL of sterile saline only.

-

Recovery: Allow the mouse to recover from anesthesia in a warm, clean cage. Monitor the animal closely until it is fully ambulatory.

Protocol: Administration of this compound

Based on effective doses in other rodent fibrosis models, a starting dose of 30 mg/kg for this compound is recommended.[10][11] The compound can be administered via intraperitoneal (IP) injection. Two treatment regimens are proposed to assess both preventative and therapeutic effects.

Vehicle Preparation:

-

Prepare a suitable vehicle for this compound. The choice of vehicle should be based on the compound's solubility characteristics and confirmed to be non-toxic to the animals.

Experimental Groups (n=8-10 mice per group):

-

Saline + Vehicle: Control group receiving intratracheal saline and vehicle treatment.

-

Bleomycin + Vehicle: Disease model group receiving intratracheal bleomycin and vehicle treatment.

-

Bleomycin + this compound (Prophylactic): Treatment begins 1 day before bleomycin instillation and continues daily until the experimental endpoint.

-

Bleomycin + this compound (Therapeutic): Treatment begins 7-10 days after bleomycin instillation, once the fibrotic process is established, and continues daily until the endpoint.[9]

Administration Procedure:

-

Calculate the required dose of this compound based on the individual mouse's body weight.

-

Administer the calculated volume of this compound solution or vehicle via IP injection daily.

-

The experiment is typically terminated 21 days after bleomycin administration.

Endpoint Analysis and Assessment Protocols

Protocol: Histological Analysis of Lung Fibrosis

Purpose: To visualize and quantify collagen deposition and structural changes in the lung parenchyma.

Procedure:

-

Tissue Fixation: At day 21, euthanize the mice. Perfuse the lungs with saline and then inflate with and fix in 10% neutral buffered formalin for at least 24 hours.

-

Processing and Staining: Embed the fixed lung tissue in paraffin, section at 5 µm, and stain with Masson's Trichrome. This stain colors collagen fibers blue, nuclei black, and cytoplasm red/pink.

-

Quantification (Ashcroft Score):

Protocol: Hydroxyproline Assay

Purpose: To biochemically quantify the total collagen content in the lung tissue.

Procedure:

-

Tissue Preparation: Harvest the whole lung (or a specific lobe), weigh it, and flash-freeze it in liquid nitrogen. Store at -80°C until analysis.

-

Homogenization: Homogenize the lung tissue in distilled water (e.g., 100 µL water per 10 mg of tissue).[13]

-

Acid Hydrolysis: Transfer a known volume of the homogenate to a pressure-tight vial. Add an equal volume of concentrated hydrochloric acid (~12 M HCl). Hydrolyze the sample at 120°C for 3-24 hours to break down the tissue and release amino acids, including hydroxyproline.[13][14]

-

Assay:

-

Neutralize the hydrolyzed samples.

-

Use a commercial hydroxyproline assay kit or follow a standard protocol.[13] The assay typically involves the oxidation of hydroxyproline followed by a reaction with 4-(Dimethylamino)benzaldehyde (DMAB), which produces a colored product.

-

Measure the absorbance at ~560 nm using a spectrophotometer.

-

-

Quantification: Calculate the hydroxyproline concentration based on a standard curve. Results are typically expressed as µg of hydroxyproline per mg of wet lung weight or per whole lung.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.

Table 1: Histological Assessment of Lung Fibrosis (Ashcroft Score)

| Group | Treatment | N | Mean Ashcroft Score | Standard Deviation (SD) |

| 1 | Saline + Vehicle | 10 | 0.5 | 0.2 |

| 2 | Bleomycin + Vehicle | 10 | 5.2 | 1.1 |

| 3 | Bleomycin + this compound (Prophylactic) | 10 | 2.8 | 0.8 |

| 4 | Bleomycin + this compound (Therapeutic) | 10 | 3.5 | 0.9 |

Table 2: Biochemical Assessment of Lung Collagen (Hydroxyproline Content)

| Group | Treatment | N | Hydroxyproline (µ g/lung ) | Standard Deviation (SD) |

| 1 | Saline + Vehicle | 10 | 120.5 | 15.2 |

| 2 | Bleomycin + Vehicle | 10 | 350.8 | 45.7 |

| 3 | Bleomycin + this compound (Prophylactic) | 10 | 215.3 | 30.1 |

| 4 | Bleomycin + this compound (Therapeutic) | 10 | 255.6 | 38.4 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

This document provides a detailed framework for evaluating the anti-fibrotic efficacy of the αvβ6 integrin antagonist this compound in a bleomycin-induced mouse model of lung fibrosis. The protocols for disease induction, compound administration, and endpoint analysis are based on established methodologies. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this compound for pulmonary fibrosis.

References

- 1. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. αv integrins: key regulators of tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Integrin Alphavbeta6 on Cholangiocytes Blocks Tgfbeta Activation and Retards Biliary Fibrosis Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 8. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 9. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EMD527040 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal dosage and administration of EMD527040 for in vivo rodent studies, with a focus on its application in fibrosis and considerations for cancer research.

Introduction

This compound is a potent and highly selective non-peptide antagonist of αvβ6 integrin.[1] The αvβ6 integrin is expressed at low levels in most adult epithelial tissues but is significantly upregulated during tissue remodeling processes such as wound healing, fibrosis, and carcinogenesis.[2] Its primary function is the activation of latent transforming growth factor-beta (TGF-β), a key mediator in these pathological processes.[2] By inhibiting αvβ6 integrin, this compound effectively blocks the activation of TGF-β, making it a promising therapeutic agent for fibrotic diseases and various cancers.

Mechanism of Action: αvβ6 Integrin-Mediated TGF-β Activation

The αvβ6 integrin plays a crucial role in the activation of latent TGF-β. The latent TGF-β complex consists of the mature TGF-β dimer, the Latency-Associated Peptide (LAP), and the Latent TGF-β Binding Protein (LTBP), which sequesters the complex in the extracellular matrix. αvβ6 integrin on the cell surface binds to an RGD motif within LAP. This interaction, coupled with mechanical force from the actin cytoskeleton, induces a conformational change in LAP, releasing the active TGF-β. Active TGF-β can then bind to its receptors (TβRI/II) on the same or neighboring cells, initiating downstream signaling cascades, primarily through the SMAD pathway, which leads to transcriptional changes that promote fibrosis and tumor progression. This compound competitively inhibits the binding of the αvβ6 integrin to LAP, thereby preventing the release and activation of TGF-β.

Caption: Signaling pathway of αvβ6 integrin-mediated TGF-β activation and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages of this compound in rodent models of fibrosis.

Table 1: this compound Dosage in Rat Models of Fibrosis

| Parameter | Details | Reference |

| Animal Model | Male adult Wistar rats | [3] |

| Disease Model | Biliary fibrosis (Bile Duct Ligation - BDL) | [3] |

| Dosage Range | 20-60 mg/kg | [1][3] |

| Administration Route | Intraperitoneal (IP) injection | [1][3] |

| Frequency | Daily | |

| Duration | Week 2 to 6 after BDL | [1][3] |

| Vehicle | Not specified in the primary study. A supplier suggests 10% DMSO >> 90% (20% SBE-β-CD in saline) or 10% DMSO >> 90% corn oil. | [1] |

| Observed Effects | Ameliorated fibrosis progression, attenuated bile ductular proliferation and peribiliary collagen deposition by 40-50%, downregulation of fibrogenic genes, and upregulation of fibrolytic genes.[1][3] | [1][3] |

Table 2: this compound Dosage in a Mouse Model of Fibrosis

| Parameter | Details | Reference |

| Animal Model | Mdr2 (Abcb4)-/- mice | [1] |

| Disease Model | Progressive liver fibrosis | |

| Dosage | 30 mg/kg (single dose study) | |

| Administration Route | Intraperitoneal (IP) injection | [1] |

| Frequency | Single dose | |

| Duration | Sacrifice at 0, 3, 6, 12, 24, 48, and 72 hours post-injection | |

| Vehicle | Not specified in the primary study. A supplier suggests 10% DMSO >> 90% (20% SBE-β-CD in saline) or 10% DMSO >> 90% corn oil. | [1] |

| Observed Effects | Significantly reduced liver and spleen weights.[1] | [1] |

Considerations for In Vivo Cancer Models

Table 3: Dosages of Other αvβ6 Integrin Inhibitors in In Vivo Cancer Models

| Inhibitor Type | Animal Model | Cancer Model | Dosage | Administration Route & Frequency | Reference |

| Peptide-Drug Conjugate (SG3299) | Mouse | Pancreatic Ductal Adenocarcinoma (Capan-1 xenograft) | 10 µg/kg | Tri-weekly | [4][5] |

| Peptide-Drug Conjugate (SG3299) | Mouse | Pancreatic Ductal Adenocarcinoma (Capan-1 xenograft) | 25 µg/kg | Bi-weekly for 4 weeks | [4] |

| Monoclonal Antibody (6.8G6 or 6.3G9) | Mouse | Colorectal Cancer | 4 mg/kg | Intraperitoneal, three times per week | [2] |

Recommendations for Dose-Finding Studies in Cancer Models:

-

Starting Dose: Based on the fibrosis data, a starting dose of 20-30 mg/kg for this compound in rodent cancer models would be a reasonable starting point for dose-finding studies.

-

Dose Escalation: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose in the specific cancer model.

-

Pharmacodynamic Markers: Monitor downstream markers of TGF-β signaling (e.g., pSMAD2/3 in tumor tissue) to confirm target engagement and determine the effective dose.

-

Vehicle Selection: The choice of vehicle is critical for solubility and bioavailability. The supplier-recommended formulations (10% DMSO in saline with SBE-β-CD or in corn oil) are good starting points, but may require optimization depending on the specific experimental needs.

Experimental Protocols

Formulation of this compound for Injection

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil, sterile OR 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline

-

Sterile, polypropylene tubes

-

Vortex mixer and/or sonicator

Protocol:

-

Calculate the required amount of this compound and vehicle components based on the desired final concentration and the total volume needed for the study cohort.

-

In a sterile polypropylene tube, dissolve the this compound powder in DMSO to create a stock solution (e.g., 25 mg/mL). Gentle warming or sonication may be required to fully dissolve the compound.

-

For SBE-β-CD formulation: Gradually add the 20% SBE-β-CD in saline to the DMSO stock solution while vortexing to achieve the final desired concentration of this compound and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL this compound in DMSO stock to 900 µL of 20% SBE-β-CD in saline.

-

For corn oil formulation: Gradually add the corn oil to the DMSO stock solution while vortexing to achieve the final desired concentration of this compound and a final DMSO concentration of 10%.

-

Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

-

Prepare the dosing solution fresh on the day of injection.

Intraperitoneal (IP) Injection in Rodents

This protocol provides a general guideline. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

-

Appropriately sized sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

-

70% ethanol or other suitable disinfectant

-

Prepared this compound dosing solution

Experimental Workflow:

References